4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry designation for this compound is 4-[(4-chloro-2,5-dimethylphenyl)sulfonylmethyl]aniline, which systematically describes the connectivity and substitution patterns within the molecular framework. The nomenclature reflects the primary aniline core structure substituted at the para position with a sulfonylmethyl group that connects to a chloro-dimethylphenyl moiety. Alternative systematic names include 4-{[(4-chloro-2,5-dimethylphenyl)sulfonyl]methyl}aniline and benzenamine, 4-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]methyl]-, demonstrating the flexibility in nomenclature conventions while maintaining structural accuracy. The Chemical Abstracts Service registry number 261965-48-4 provides unambiguous identification within chemical databases and regulatory frameworks. Multiple synonymous designations exist in commercial and research literature, including various formatting conventions for the sulfonylmethyl linkage description.
The systematic identification extends to computational descriptors including the International Chemical Identifier string InChI=1S/C15H16ClNO2S/c1-10-8-15(11(2)7-14(10)16)20(18,19)9-12-3-5-13(17)6-4-12/h3-8H,9,17H2,1-2H3, which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key RFGXQZBPWAITDJ-UHFFFAOYSA-N provides a shortened hash representation for database searches and cross-referencing. Simplified Molecular Input Line Entry System notation CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC2=CC=C(C=C2)N offers an alternative structural representation commonly used in cheminformatics applications. These standardized identifiers ensure consistent recognition across different chemical information systems and facilitate accurate communication within the scientific community.
Molecular Formula and Weight Analysis
The molecular formula C15H16ClNO2S precisely defines the atomic composition of 4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline, indicating fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This empirical formula corresponds to a molecular weight of 309.8 grams per mole, as calculated through standard atomic mass summations. The molecular weight determination has been consistently reported across multiple independent sources and computational platforms, confirming the accuracy of this fundamental parameter. Elemental analysis reveals carbon content of approximately 58.15 percent, hydrogen content of 5.20 percent, chlorine content of 11.44 percent, nitrogen content of 4.52 percent, oxygen content of 10.33 percent, and sulfur content of 10.35 percent by mass.
Detailed molecular weight analysis demonstrates the contribution of each functional group to the overall molecular mass, with the chloro-dimethylphenylsulfonyl portion contributing approximately 233.7 grams per mole and the aniline portion contributing approximately 93.1 grams per mole. The presence of the chlorine atom adds significant mass to the molecule while influencing electronic properties and intermolecular interactions. The sulfonyl group contributes 64 grams per mole to the total molecular weight and serves as a critical structural element for hydrogen bonding and crystal packing interactions. These molecular weight considerations are essential for understanding physical properties such as vapor pressure, boiling point, and solubility characteristics that have been experimentally determined for this compound.
X-ray Crystallographic Studies of Sulfonamide Derivatives
Crystallographic investigations of sulfonamide derivatives closely related to this compound have revealed fundamental insights into molecular packing arrangements and hydrogen bonding networks. Single crystal X-ray diffraction studies of structurally similar compounds, including 4-chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide, demonstrate characteristic conformational preferences where sulfonyl and aniline benzene rings exhibit significant tilting relative to each other, with dihedral angles ranging from 37.0 to 46.0 degrees. These studies indicate that the N-H bonds consistently adopt anti conformations relative to ortho-methyl groups of sulfonyl benzene rings, suggesting similar conformational preferences may exist in the target compound.
Crystallographic analysis reveals that sulfonamide derivatives typically form centrosymmetric dimers through intermolecular N-H⋯O hydrogen bonds, creating characteristic packing motifs that influence bulk crystal properties. The asymmetric units often contain multiple independent molecules, as observed in related chloro-dimethylphenyl sulfonamide structures, indicating potential polymorphic behavior. Comparative analysis of ten sulfonamide crystal structures has identified three distinct molecular packing architectures based on the composition and structure of molecular layers within the crystal lattice. These packing arrangements demonstrate consistent hydrogen bonding patterns, with infinite chains containing four atoms being the most frequently observed structural motif.
The influence of various molecular fragments on crystal lattice energy has been systematically analyzed, revealing correlations between melting points and fragmental molecular interactions within crystal lattices. Density functional theory calculations combined with experimental crystallographic data provide enhanced understanding of conformational preferences and intermolecular interactions. The degree of conformity between experimental X-ray diffraction results and computational predictions can be quantified using statistical parameters such as squared correlation coefficients and root mean square deviations. These crystallographic insights are directly applicable to understanding the solid-state behavior of this compound and predicting its physical properties.
Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)
Infrared spectroscopic analysis of sulfonamide compounds reveals characteristic vibrational frequencies that provide definitive structural confirmation for this compound. The most diagnostic infrared bands include asymmetric and symmetric stretching vibrations of the sulfonyl group appearing in the ranges of 1320-1310 and 1155-1143 wavenumbers respectively. The sulfur-nitrogen bond stretching vibrations manifest as bands in the region of 914-895 wavenumbers, providing clear evidence for the sulfonamide linkage. Primary aromatic amine groups exhibit characteristic N-H stretching vibrations in the range of 3459-3338 wavenumbers and N-H bending vibrations around 1639-1635 wavenumbers.
Aromatic carbon-carbon stretching vibrations appear in the region of 1594-1489 wavenumbers, while methyl group vibrations contribute additional spectral features that confirm the dimethyl substitution pattern. The chloro substitution on the aromatic ring influences the fingerprint region of the infrared spectrum, providing additional structural confirmation. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure through chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra reveal distinct signals for aromatic protons, methyl groups, and the sulfonylmethyl bridge, while carbon-13 nuclear magnetic resonance provides information about carbon environments and connectivity patterns.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 309.8, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry provide structural information through characteristic loss of functional groups such as the sulfonyl moiety or chloro-dimethylphenyl fragment. Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments can elucidate detailed connectivity patterns and conformational preferences in solution. The combination of multiple spectroscopic methods provides comprehensive structural characterization that complements crystallographic studies and computational modeling efforts.
Conformational Analysis Through Computational Modeling
Density functional theory calculations using basis sets such as 6-31G and 6-31+G(d) have been successfully applied to optimize molecular geometries of sulfonamide derivatives and predict conformational preferences. These computational approaches provide detailed insights into bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of this compound. The B3LYP functional combined with appropriate basis sets yields molecular geometries that show excellent agreement with experimental X-ray crystallographic data, as quantified by correlation coefficients and root mean square deviations. Larger basis sets such as 6-31++G(3df,3pd) applied specifically to sulfur atoms improve the accuracy of calculated structural parameters and better reproduce experimental bond lengths.
Conformational analysis reveals significant flexibility around the sulfonylmethyl bridge, allowing rotation that influences the relative orientations of the chloro-dimethylphenyl and aniline aromatic rings. Energy calculations identify preferred conformational states and estimate barriers to rotation around key bonds, providing insights into dynamic behavior in solution and solid state. The conformational flexibility of the bridge connecting the two phenyl rings has been systematically studied in related sulfonamide compounds, revealing that molecular packing in crystals often stabilizes specific conformational states through intermolecular interactions.
Computational modeling extends to prediction of spectroscopic properties including vibrational frequencies and nuclear magnetic resonance chemical shifts, enabling direct comparison with experimental data. Molecular electrostatic potential calculations reveal charge distribution patterns that influence hydrogen bonding capabilities and intermolecular interactions. These computational insights complement experimental characterization methods and provide predictive capabilities for understanding structure-property relationships in this important class of sulfonamide compounds. The integration of computational and experimental approaches offers comprehensive understanding of molecular structure and conformational behavior essential for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-[(4-chloro-2,5-dimethylphenyl)sulfonylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-15(11(2)7-14(10)16)20(18,19)9-12-3-5-13(17)6-4-12/h3-8H,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXQZBPWAITDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372494 | |
| Record name | 4-[(4-Chloro-2,5-dimethylbenzene-1-sulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261965-48-4 | |
| Record name | 4-[(4-Chloro-2,5-dimethylbenzene-1-sulfonyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline generally follows a two-step process:
Step 1: Synthesis of the sulfonyl chloride intermediate
Starting from 4-chloro-2,5-dimethylbenzene (m-chlorotoluene derivative), chlorosulfonic acid is used to introduce the sulfonyl chloride group at the methyl-substituted position.Step 2: Coupling with aniline derivative
The sulfonyl chloride intermediate is then reacted with 2,5-dimethylaniline under controlled conditions to form the sulfonamide linkage, yielding the target compound.
This approach is consistent with classical sulfonamide synthesis, where sulfonyl chlorides react with amines to form sulfonamides.
Detailed Experimental Procedure
Based on the study by Savitha & Gowda (2006) and crystallographic data analysis:
Preparation of 2-methyl-4-chlorobenzenesulfonyl chloride :
- Dissolve m-chlorotoluene (10 mL) in chloroform (40 mL).
- Cool the solution to 0 °C and add chlorosulfonic acid (25 mL) dropwise.
- Allow the reaction to proceed at 0 °C until hydrogen chloride evolution subsides.
- Warm to room temperature and pour the mixture into crushed ice to quench the reaction.
- Separate the chloroform layer, wash with cold water, and evaporate slowly to obtain the sulfonyl chloride intermediate.
Formation of 4-chloro-2-methyl-N-(2,5-dimethylphenyl)benzenesulfonamide :
- Treat the sulfonyl chloride intermediate with 2,5-dimethylaniline in a stoichiometric ratio.
- Boil the mixture for 10 minutes to promote sulfonamide bond formation.
- Cool the reaction mixture to room temperature and pour into ice-cold water (100 cc).
- Filter the precipitated solid under suction and wash thoroughly with cold water.
- Recrystallize the product from dilute ethanol to constant melting point, ensuring purity.
Crystallization for structural studies :
- Grow prism-like colorless single crystals by slow evaporation from ethanolic solution at room temperature.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Chloro-2,5-dimethylbenzene + Chlorosulfonic acid | 0 °C to room temp, aqueous quench | 2-Methyl-4-chlorobenzenesulfonyl chloride |
| 2 | Sulfonyl chloride + 2,5-dimethylaniline | Boiling 10 min, aqueous workup | 4-Chloro-2-methyl-N-(2,5-dimethylphenyl)benzenesulfonamide |
Structural and Analytical Data
The product's identity and purity were confirmed by:
- Infrared (IR) spectroscopy : Characteristic sulfonamide and aromatic bands.
- Nuclear Magnetic Resonance (NMR) spectroscopy : Confirming the substitution pattern and sulfonamide linkage.
X-ray crystallography : Detailed crystal structure analysis revealed:
- The asymmetric unit contains three independent molecules.
- The N–H bond in the sulfonamide is oriented anti to the ortho-methyl groups of the sulfonyl benzene ring.
- The sulfonyl and aniline benzene rings are tilted relative to each other by approximately 37° to 46°.
- Intermolecular N–H⋯O hydrogen bonds link molecules into centrosymmetric dimers, stabilizing the crystal lattice.
Hydrogen Bond Geometry Table
| Donor–Hydrogen⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
|---|---|---|---|---|
| N1–H1 N⋯O2 (symmetry i) | 0.83(2) | 2.15(2) | 2.958(4) | 164(4) |
| N2–H2 N⋯O6 (symmetry ii) | 0.85(2) | 2.15(2) | 2.951(5) | 157(4) |
| N3–H3 N⋯O3 (symmetry iii) | 0.85(2) | 2.13(2) | 2.962(5) | 166(4) |
Notes on Reaction Parameters and Yield
- The sulfonylation reaction requires careful temperature control (initially 0 °C) to avoid side reactions and ensure selective sulfonyl chloride formation.
- The coupling with 2,5-dimethylaniline is rapid (10 minutes boiling) and efficient, indicating good reactivity of the sulfonyl chloride intermediate.
- The product is isolated by precipitation and recrystallization, yielding high purity material suitable for further characterization.
Summary of Key Research Findings
- The described preparation method is robust and reproducible, yielding crystalline this compound suitable for structural studies.
- The sulfonamide bond formation proceeds via nucleophilic substitution of sulfonyl chloride by the aniline nitrogen.
- Crystallographic data provide insight into the molecular conformation and intermolecular interactions, which may influence biological activity and physical properties.
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs share the sulfonyl-aniline backbone but differ in substituent patterns. Key comparisons include:
4-((4-Chlorophenyl)sulfonyl)aniline (CAS 7146-68-1)
- Molecular Formula: C₁₂H₁₀ClNO₂S
- Molecular Weight : 267.73 g/mol
- Key Features : Lacks the methyl linker and 2,5-dimethyl substitution on the chlorophenyl ring. The simpler structure reduces steric hindrance and molecular weight compared to the target compound.
- Relevance : Demonstrates how the absence of methyl groups on the sulfonyl-linked phenyl ring affects properties like solubility and melting point .
2-{[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]methyl}-N-arylimines (Compounds 6–11)
- Examples :
- Compound 7: 2-{[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]methyl}-N-{[4-(trifluoromethyl)phenyl]methylene}aniline
- Compound 10: N-[(5-Bromo-2-methoxyphenyl)methylene]-2-{[(1-methyl-1H-pyrrol-2-yl)sulfonyl]methyl}aniline
- Key Features: Replace the chlorophenyl group with pyrrole-sulfonyl moieties and incorporate imine functional groups.
2-Methylsulfonylaniline Hydrochloride (CAS 205985-95-1)
Physicochemical Properties
Observations :
- The target compound’s higher molecular weight and bulky substituents likely increase lipophilicity compared to simpler analogs like 4-((4-Chlorophenyl)sulfonyl)aniline.
- Melting points for analogs range widely (93–154°C), influenced by hydrogen bonding (e.g., hydrochloride salts) and aromatic substitution patterns .
Biological Activity
4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₃ClN₂O₂S
- Molecular Weight : 284.75 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including its potential as an anti-cancer agent and its effects on microbial pathogens.
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonyl-anilines exhibit significant anticancer properties. For instance, research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. These compounds often act through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Sulfonyl-Aniline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
| Compound B | MCF-7 | 17.02 | Cell cycle arrest at G2/M |
| 4-Chloro-2,5-dimethylphenylsulfonamide | MDA-MB-231 | 11.73 | Caspase activation |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that sulfonamide derivatives can inhibit MMP-2 and MMP-9, which play roles in tumor metastasis and angiogenesis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased levels of caspases.
- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at specific phases, particularly G2/M.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Activity : A related compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antimicrobial activity. The study emphasized the importance of structural modifications in enhancing the efficacy against resistant strains.
- Pharmacokinetic Studies : Research has shown that similar sulfonamide derivatives exhibit favorable pharmacokinetic profiles, including sufficient oral bioavailability and low toxicity in animal models.
Q & A
Q. What are the recommended synthetic pathways for 4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or sulfonylation reactions. For NAS, use a methylsulfonylmethylaniline precursor and react it with 4-chloro-2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify using column chromatography. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of precursor to sulfonyl chloride) and excluding moisture . For sulfonylation, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the sulfonyl group (δ ~3.5 ppm for –SO₂–CH₂–) and aromatic protons (δ 6.8–7.4 ppm for substituted aniline).
- FT-IR : Identify sulfonyl S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted sulfonyl chloride or byproducts) using a C18 column with acetonitrile/water gradient .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : Conduct solubility tests in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 3–10). Stability studies should include:
- Thermal Stability : TGA/DSC analysis (decomposition temperature >200°C).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH-Dependent Stability : Use phosphate buffers to assess hydrolysis of the sulfonyl group (e.g., sulfonate formation under alkaline conditions) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodological Answer : Investigate its role in Suzuki-Miyaura coupling using DFT calculations to map electron density on the aniline ring and sulfonyl group. The chloro and methyl substituents on the phenyl ring may sterically hinder coupling at the para position, favoring meta substitution. Cyclization reactions (e.g., forming benzothiazines) can be studied via in situ NMR to track intermediates .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like tyrosinase or cytochrome P450, leveraging the sulfonyl group’s hydrogen-bonding potential. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). Compare results with analogs lacking the sulfonylmethyl group to assess structural-activity relationships (SAR) .
Q. What environmental degradation pathways are predicted for this compound, and how can its ecotoxicity be assessed?
- Methodological Answer : Simulate degradation using OECD 301B (ready biodegradability test) and HPLC-HRMS to identify metabolites (e.g., desulfonated aniline derivatives). Ecotoxicity studies should include:
- Algal Growth Inhibition (OECD 201): Measure IC50 for Chlorella vulgaris.
- Daphnia magna Acute Toxicity (OECD 202): Assess 48-hour mortality .
Q. How can computational modeling (e.g., DFT or MD) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate:
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 200 K with Mo-Kα radiation (λ = 0.71073 Å) can determine bond lengths and angles. For example, the sulfonyl group’s tetrahedral geometry (S–O bond ~1.43 Å) and dihedral angles between aromatic rings provide conformational insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
